![molecular formula C8H8O4 B1433381 Methyl 5-acetylfuran-3-carboxylate CAS No. 99595-90-1](/img/structure/B1433381.png)
Methyl 5-acetylfuran-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.Chemical Reactions Analysis
The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Physical And Chemical Properties Analysis
Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .Scientific Research Applications
Synthesis of Derivatives
Synthesis of Thiadiazole Derivatives : Arylation of 2-methyl-3-acetylfuran has led to the synthesis of various thiadiazole derivatives. These derivatives exhibit increased thermal stability with stronger electron-acceptor substituents (Remizov, Pevzner, & Petrov, 2018).
Synthesis of Pseudopeptides : Alkyl 2-methyl-5-(1,2,3-thiadiazol-4-yl)-3-carboxylate, derived from cyclization of alkyl 2-methyl-5-acetylfuran-3-carboxylate, has been used to synthesize pseudopeptides. These compounds show potential in various chemical applications (Pevzner, Maadadi, & Petrov, 2015).
Structural and Spectral Investigations
- Combined Experimental and Theoretical Studies : Research on structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals insights into the structural and spectral characteristics, which can be relevant for the understanding of methyl 5-acetylfuran-3-carboxylate (Viveka et al., 2016).
Novel Compound Synthesis
- Development of Novel Compounds : Investigations into the synthesis and properties of similar compounds, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, can offer insights into novel compound synthesis methods that may apply to methyl 5-acetylfuran-3-carboxylate (Dzygiel et al., 2004).
Organic Synthesis and Chemical Interactions
Organic Synthesis Applications : Research into related furan derivatives has led to the development of various organic synthesis applications, such as regioselective dibromination and ester hydrolysis, which could be relevant for methyl 5-acetylfuran-3-carboxylate (Parsons et al., 2011).
Investigation of Carboethoxyhydrazones : The study of the reaction of 2- and 3-acetylfurans with carboethoxyhydrazones has implications for understanding the chemical behavior and potential applications of methyl 5-acetylfuran-3-carboxylate (Pevzner, Remizov, & Petrov, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-acetylfuran-3-carboxylate is a furan derivative. Furan derivatives have been used in the synthesis of biologically active substances . .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Furan derivatives are known to have various biological effects .
properties
IUPAC Name |
methyl 5-acetylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylfuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potentially, yes. The paper highlights the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrating the feasibility of modifying the furan ring system []. This suggests that similar synthetic approaches, with appropriate adjustments to reaction conditions and reagents, could be explored to functionalize Methyl 5-acetylfuran-3-carboxylate. Introducing different functional groups could modulate its physicochemical properties and potentially lead to the discovery of novel bioactive compounds.
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